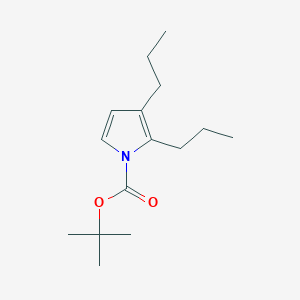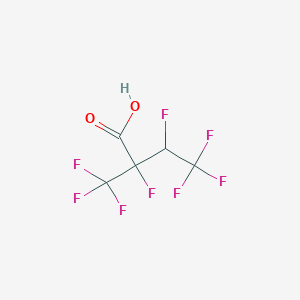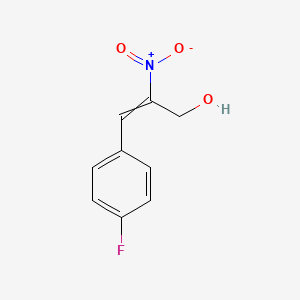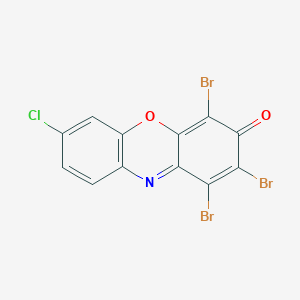![molecular formula C22H19NOS B14201784 N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide CAS No. 917876-81-4](/img/structure/B14201784.png)
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide is a chemical compound known for its unique structure and properties. It is a member of the benzamide family, which is widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a diphenyl-sulfanylidene-propan-2-yl moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[2-(diphenylphosphino)-benzamide]
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide is unique due to its specific structural features, such as the diphenyl-sulfanylidene-propan-2-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
917876-81-4 |
|---|---|
Fórmula molecular |
C22H19NOS |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[(2R)-1,2-diphenyl-1-sulfanylidenepropan-2-yl]benzamide |
InChI |
InChI=1S/C22H19NOS/c1-22(19-15-9-4-10-16-19,20(25)17-11-5-2-6-12-17)23-21(24)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24)/t22-/m1/s1 |
Clave InChI |
UYBGBYPQTQEACU-JOCHJYFZSA-N |
SMILES isomérico |
C[C@@](C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)





![{2-[(4-Bromophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14201791.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
